Cas no 6285-73-0 (2-(dibutylamino)-1-(1-methyl-7-propan-2-ylphenanthren-3-yl)propan-1-ol;hydrochloride)

2-(dibutylamino)-1-(1-methyl-7-propan-2-ylphenanthren-3-yl)propan-1-ol;hydrochloride structure
6285-73-0 structure
Product name:2-(dibutylamino)-1-(1-methyl-7-propan-2-ylphenanthren-3-yl)propan-1-ol;hydrochloride
CAS No:6285-73-0
MF:C29H41NO
MW:419.6419
CID:958093
PubChem ID:24181642

2-(dibutylamino)-1-(1-methyl-7-propan-2-ylphenanthren-3-yl)propan-1-ol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(dibutylamino)-1-(1-methyl-7-propan-2-ylphenanthren-3-yl)propan-1-ol,hydrochloride
    • 2-(dibutylamino)-1-(1-methyl-7-propan-2-ylphenanthren-3-yl)propan-1-ol
    • hydrochloride
    • NSC10595
    • NSC-10595
    • 2-(Dibutylamino)-1-[1-methyl-7-(propan-2-yl)phenanthren-3-yl]propan-1-ol--hydrogen chloride (1/1)
    • DTXSID80636326
    • 6285-73-0
    • 2-(dibutylamino)-1-(1-methyl-7-propan-2-ylphenanthren-3-yl)propan-1-ol;hydrochloride
    • Inchi: InChI=1S/C29H41NO.ClH/c1-7-9-15-30(16-10-8-2)22(6)29(31)25-17-21(5)26-13-12-24-18-23(20(3)4)11-14-27(24)28(26)19-25;/h11-14,17-20,22,29,31H,7-10,15-16H2,1-6H3;1H
    • InChI Key: WYIYMAWAWCRVLK-UHFFFAOYSA-N
    • SMILES: CCCCN(CCCC)C(C)C(C1=CC2=C(C=CC3=C2C=CC(=C3)C(C)C)C(=C1)C)O.Cl

Computed Properties

  • Exact Mass: 419.31903
  • Monoisotopic Mass: 455.295
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 511
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Density: 1.02
  • Boiling Point: 569.4°C at 760 mmHg
  • Flash Point: 227.9°C
  • Refractive Index: 1.582
  • PSA: 23.47
  • LogP: 8.55090

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